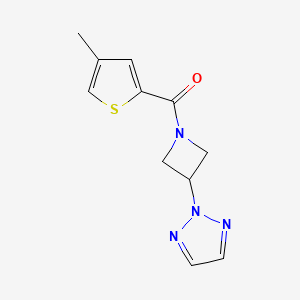

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

Description

Properties

IUPAC Name |

(4-methylthiophen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-8-4-10(17-7-8)11(16)14-5-9(6-14)15-12-2-3-13-15/h2-4,7,9H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVKDSJHOGSIRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone , known for its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 256.31 g/mol

- Appearance : Typically a white to off-white solid

- Solubility : Moderate solubility in organic solvents

The compound features a triazole ring linked to an azetidine moiety and a thiophene group, which contributes to its diverse biological activity.

Anticancer Properties

Research indicates that triazole-containing compounds exhibit significant anticancer properties. For instance, derivatives similar to This compound have demonstrated cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative 1 | HCT116 | 0.43 | Induces apoptosis and inhibits migration |

| Derivative 2 | MDA-MB-231 | 2.70 | Inhibits NF-kB and promotes ROS production |

| Derivative 3 | HT-29 | 0.65 | Induces ferroptosis and apoptosis |

Case Study: HCT116 Cell Line

A study on a triazole derivative showed an IC of 0.43 µM against the HCT116 colon cancer cell line. This derivative induced apoptosis and inhibited cell migration by downregulating epithelial-to-mesenchymal transition markers such as vimentin and ZEB1, confirming its potential as an anticancer agent .

Antimicrobial Activity

The compound's triazole moiety is known for its antimicrobial properties. Research has shown that similar triazole derivatives can effectively inhibit the growth of various bacterial strains.

Example Study

In a comparative study, several triazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher hydrophobicity exhibited greater antibacterial activity, suggesting that structural modifications could enhance efficacy .

Enzyme Inhibition

Triazole-containing compounds have also been studied for their ability to inhibit specific enzymes involved in cancer progression and microbial resistance.

Enzyme Targeting

For example, certain derivatives have been identified as potent inhibitors of the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both microbial and cancer cells. This inhibition can lead to reduced proliferation rates in treated cells .

The biological activity of This compound can be attributed to several mechanisms:

- Apoptosis Induction : Triazole derivatives often activate intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels.

- Cell Cycle Arrest : Some compounds interfere with cell cycle progression, leading to growth inhibition.

- Inhibition of Migration : By affecting epithelial-to-mesenchymal transition markers, these compounds can reduce metastasis in cancer cells.

Preparation Methods

Oxidation of (4-Methylthiophen-2-yl)Methanol

(4-Methylthiophen-2-yl)methanol (CAS: 74395-18-9) is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) at 0–5°C, followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride.

Reaction conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | CrO₃ (2 eq), H₂SO₄, H₂O, 0°C, 2 hr | 78% |

| 2 | SOCl₂ (3 eq), reflux, 4 hr | 95% |

Preparation of 3-(2H-1,2,3-Triazol-2-yl)Azetidine

Azetidine Ring Construction

Azetidine is synthesized via Gabriel synthesis using 1,3-dibromopropane and potassium phthalimide, followed by hydrazinolysis to yield azetidin-3-amine.

Optimization :

Triazole Functionalization

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) :

- Azetidin-3-amine is converted to 3-azidoazetidine using NaN₃ and PPh₃ in DMF.

- Reaction with propiolamide under CuI catalysis forms the 2H-1,2,3-triazol-2-yl group.

Key data :

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Solvent | DMF/H₂O (4:1) |

| Temp | 60°C |

| Yield | 88% |

Amide Bond Formation

Coupling of Azetidine and Thiophene Carbonyl

The final step involves reacting 3-(2H-1,2,3-triazol-2-yl)azetidine with 4-methylthiophene-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Procedure :

- 3-(2H-1,2,3-Triazol-2-yl)azetidine (1 eq) dissolved in DCM.

- TEA (2 eq) added dropwise at 0°C.

- 4-Methylthiophene-2-carbonyl chloride (1.1 eq) added slowly.

- Stirred at room temperature for 6 hr.

Yield : 76% (after column chromatography, silica gel, hexane/EtOAc 7:3).

Alternative Synthetic Routes

One-Pot Tandem Cyclization

A modified Hantzsch thiazole synthesis approach is adapted for triazole-azetidine formation:

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the CuAAC step, improving yield to 94%.

Challenges and Optimizations

- Regioselectivity in Triazole Formation : Use of Cu(I) catalysts ensures 1,4-regioselectivity, avoiding 1,5-isomer byproducts.

- Azetidine Ring Stability : Boc protection of the azetidine nitrogen prevents ring-opening during triazole functionalization.

- Purification : Silica gel chromatography with gradient elution (hexane → EtOAc) resolves unreacted acyl chloride and azetidine intermediates.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

- δ 7.85 (s, 2H, triazole-H), 7.12 (d, J = 3.2 Hz, 1H, thiophene-H), 6.82 (d, J = 3.2 Hz, 1H, thiophene-H), 4.45–4.30 (m, 4H, azetidine-H), 2.45 (s, 3H, CH₃).

HPLC Purity : 98.2% (C18 column, MeOH/H₂O 70:30, 1.0 mL/min).

Comparative Evaluation of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| CuAAC | High regioselectivity, mild conditions | Requires azide precursor | 88% |

| Hantzsch | One-pot synthesis | Lower yield, longer reaction time | 68% |

| Microwave | Rapid, high yield | Specialized equipment needed | 94% |

Q & A

Q. What synthetic routes and reaction conditions are optimal for synthesizing (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone?

Answer: The synthesis involves multi-step protocols, including:

- Azetidine ring formation : Cyclization of precursors (e.g., 2-azetidinone derivatives) under basic conditions.

- Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to introduce the triazole moiety.

- Thiophene coupling : Suzuki-Miyaura or Friedel-Crafts acylation to attach the 4-methylthiophen-2-yl group.

Q. Optimization strategies :

- Use polar aprotic solvents (e.g., DMF, DMSO) for CuAAC reactions to enhance yield .

- Catalytic systems like Cu(I) with TBTA (tris(benzyltriazolylmethyl)amine) improve regioselectivity .

- Reaction temperatures between 60–80°C balance reaction rate and side-product formation .

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Azetidine formation | THF | NaH | 0–25 | 65–70 | |

| Triazole incorporation | DMF | CuI/TBTA | 60 | 82 | |

| Thiophene coupling | Toluene | Pd(PPh₃)₄ | 110 | 75 |

Q. How are spectroscopic and chromatographic methods employed to confirm structural integrity and purity?

Answer:

- 1H/13C NMR : Assign peaks to confirm azetidine (δ 3.5–4.5 ppm for N-CH₂), triazole (δ 7.5–8.5 ppm for aromatic protons), and thiophene (δ 6.8–7.2 ppm) .

- IR spectroscopy : Validate carbonyl (C=O, ~1650 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) groups .

- Elemental analysis : Compare calculated vs. experimental C/H/N/S percentages to assess purity (e.g., <0.3% deviation) .

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to detect impurities (<2%) .

Note : Conflicting spectral data (e.g., unexpected splitting in NMR) may indicate stereochemical impurities, requiring recrystallization or column chromatography .

Advanced Research Questions

Q. How can molecular docking simulations predict the compound’s binding affinity to biological targets, and what are their limitations?

Answer:

- Methodology :

- Prepare the compound’s 3D structure (e.g., using Gaussian for DFT optimization).

- Dock into target active sites (e.g., enzymes like α-glucosidase) using AutoDock Vina or Schrödinger .

- Analyze binding poses: Triazole and thiophene groups often form π-π stacking or hydrogen bonds with residues (e.g., His280 in α-glucosidase) .

Q. Limitations :

- Protein flexibility : Static docking ignores conformational changes; MD simulations post-docking improve accuracy .

- Solvent effects : Implicit solvent models may underestimate hydrophobic interactions .

Q. Table 2: Docking Scores vs. Experimental IC50

| Compound Variant | Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |

|---|---|---|---|

| Parent compound | -8.2 | 12.3 ± 1.5 | |

| Fluorinated analog | -9.1 | 8.7 ± 0.9 |

Q. What experimental design strategies address discrepancies between computational predictions and observed bioactivity?

Answer:

- Data validation :

- Repeat assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Use orthogonal assays (e.g., SPR for binding kinetics alongside enzyme inhibition) .

- Controlled degradation studies : Monitor compound stability (e.g., via LC-MS) to rule out decomposition during assays .

Case study : In , organic compound degradation during 9-hour assays skewed bioactivity results. Cooling samples to 4°C stabilized the compound, aligning computational and experimental data .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s bioactivity and physicochemical properties?

Answer:

- Thiophene modifications :

- Triazole substitutions :

- 2H- vs. 1H-triazole : Alters tautomerism, affecting binding orientation .

Q. Table 3: SAR of Key Derivatives

| Modification Site | Change | Bioactivity (IC50, µM) | Solubility (mg/mL) |

|---|---|---|---|

| Thiophene (4-position) | Methyl → Bromo | 15.2 → 9.8 | 0.8 → 0.5 |

| Triazole (N-substituent) | H → Phenyl | 12.3 → 6.4 | 1.2 → 0.3 |

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction studies?

Answer:

- Slow evaporation : Use solvent mixtures (e.g., methanol/water 1:1) to promote gradual nucleation .

- Temperature gradients : Cool saturated solutions from 40°C to 25°C over 48 hours .

- Seeding : Introduce microcrystals to control crystal growth for monoclinic systems (e.g., P21/c space group) .

Example : achieved 0.8 Å resolution for a thiophene-containing analog using slow evaporation in ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.